molecular formula C12H12N2O3S B1586487 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- CAS No. 5624-27-1

4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo-

Cat. No.: B1586487
CAS No.: 5624-27-1
M. Wt: 264.3 g/mol
InChI Key: ULKNJYDXLYMGFB-UHFFFAOYSA-N
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Description

4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Phenylthiohydantoin-glutamic Acid, also known as Pth-glutamic acid, primarily targets the parathyroid hormone (PTH) receptors . PTH is a polypeptide secreted by the parathyroid chief cells and has been found to be an effective therapeutic protein for the treatment of osteoporosis . PTH, as an anabolic agent and a potent regulator of ionized calcium and phosphate, plays a pivotal role in maintaining active vitamin D metabolite levels in the circulating blood .

Mode of Action

The biological actions of Pth-glutamic acid are mediated through binding to at least two distinct high-affinity cell-surface receptors specific for the N-terminal and C-terminal regions of the molecule, both of which are required for normal bone metabolism . PTH is synthesized from larger precursor polypeptides—prepro-PTH and pro-PTH. Upon its release, PTH is primarily cleaved by liver and kidney cells into an active N-terminal fragment and an inactive C-terminal fragment .

Biochemical Pathways

Pth-glutamic acid is involved in the synthesis of γ-PGA, a high molecular weight polymer, by microorganisms and secreted into the extracellular space . This polymer has been widely used in various fields, including food, biomedical, and environmental fields . The γ-PGA synthetase gene cluster, glutamate racemase, and other enzymes are involved in the synthesis of γ-PGA .

Pharmacokinetics

High-performance liquid chromatography (HPLC) on reverse-phase, silica-based supports provides rapid, sensitive, quantitative analysis of Phenylthiohydantoin-glutamic Acid formed during the Edman degradation of proteins and peptides .

Result of Action

The principal function of Pth-glutamic acid is to elevate the plasma ionized calcium concentration, hence serving as a calcium-raising factor . Pth-glutamic acid accomplishes this by influencing bone and renal tubular reabsorption of calcium and increasing intestinal absorption .

Properties

IUPAC Name

3-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKNJYDXLYMGFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601213608
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5624-27-1
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5624-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazolidinepropionic acid, 5-oxo-1-phenyl-2-thioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005624271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5624-27-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96413
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Oxo-1-phenyl-2-thioxo-4-imidazolidinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601213608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-1-phenyl-2-thioxoimidazolidine-4-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.597
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is identifying PTH-glutamic acid important in this research on anticoagulant peptides?

A1: The research focuses on determining the amino acid sequence of an anticoagulant peptide produced when the protein fibrinogen is broken down by the enzyme plasmin []. 4-Imidazolidinepropanoic acid, 5-oxo-1-phenyl-2-thioxo- (PTH-glutamic acid) is a derivative formed when the amino acid glutamic acid reacts with phenylisothiocyanate during Edman degradation. Identifying PTH-glutamic acid within the peptide sequence helps researchers understand the peptide's structure and how it might be interacting with clotting factors to produce its anticoagulant effect.

Q2: What analytical techniques were employed in this study to identify and differentiate PTH-glutamic acid from other PTH-amino acids?

A2: The researchers used thin-layer chromatography to identify the PTH-amino acids, including PTH-glutamic acid []. They employed two different solvent systems (chloroform-methanol and heptane-ethylene chloride-propionic acid) to ensure clear separation and identification of the PTH-amino acids, particularly for differentiating PTH-glutamic acid from PTH-glutamine, which can have similar chromatographic properties.

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